(Pyr11)-Amyloid b-Protein (11-40)

Neurotoxicity Alzheimer's Disease Cell Viability

Select (Pyr11)-Amyloid β-Protein (11-40) (CAS 192377-94-9) for AD neurotoxicity models requiring authentic pathology. This pyroglutamate-modified Aβ variant predominates in senile plaque cores. Unlike Aβ(1-40), its pGlu modification confers enhanced aggregation, protease resistance, and cytotoxicity—ensuring reproducible neurodegeneration assays. Essential for LC-MS/MS biomarker panels, cryo-EM structural studies, and neuroprotective compound screening. Insist on this clinically abundant isoform; generic full-length Aβ peptides fail to recapitulate its unique pathological properties.

Molecular Formula C143H226N38O39S
Molecular Weight 3133.6 g/mol
CAS No. 192377-94-9
Cat. No. B1494842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Pyr11)-Amyloid b-Protein (11-40)
CAS192377-94-9
Molecular FormulaC143H226N38O39S
Molecular Weight3133.6 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C(CC4=CNC=N4)NC(=O)C(C(C)C)NC(=O)C5CCC(=O)N5
InChIInChI=1S/C143H226N38O39S/c1-24-78(19)117(138(214)154-65-106(188)160-92(52-70(3)4)128(204)166-91(48-51-221-23)126(202)175-111(72(7)8)136(212)152-62-104(186)150-63-108(190)174-113(74(11)12)141(217)179-116(77(17)18)143(219)220)181-142(218)118(79(20)25-2)180-120(196)80(21)157-105(187)64-151-121(197)86(40-32-34-49-144)163-132(208)98(58-102(147)184)170-135(211)100(67-182)161-107(189)66-153-137(213)112(73(9)10)176-134(210)99(59-110(193)194)171-124(200)90(44-47-109(191)192)162-119(195)81(22)158-127(203)94(54-82-36-28-26-29-37-82)168-129(205)95(55-83-38-30-27-31-39-83)172-139(215)115(76(15)16)178-133(209)93(53-71(5)6)167-122(198)87(41-33-35-50-145)164-123(199)89(42-45-101(146)183)165-130(206)96(56-84-60-148-68-155-84)169-131(207)97(57-85-61-149-69-156-85)173-140(216)114(75(13)14)177-125(201)88-43-46-103(185)159-88/h26-31,36-39,60-61,68-81,86-100,111-118,182H,24-25,32-35,40-59,62-67,144-145H2,1-23H3,(H2,146,183)(H2,147,184)(H,148,155)(H,149,156)(H,150,186)(H,151,197)(H,152,212)(H,153,213)(H,154,214)(H,157,187)(H,158,203)(H,159,185)(H,160,188)(H,161,189)(H,162,195)(H,163,208)(H,164,199)(H,165,206)(H,166,204)(H,167,198)(H,168,205)(H,169,207)(H,170,211)(H,171,200)(H,172,215)(H,173,216)(H,174,190)(H,175,202)(H,176,210)(H,177,201)(H,178,209)(H,179,217)(H,180,196)(H,181,218)(H,191,192)(H,193,194)(H,219,220)/t78-,79-,80-,81-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,111-,112-,113-,114-,115-,116-,117-,118-/m0/s1
InChIKeyCIXXUMLEJRQLQZ-JUNKFJHTSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Pyr11)-Amyloid β-Protein (11-40) (CAS 192377-94-9): A Distinct, Clinically Relevant Aβ Variant for Alzheimer's Disease Research


(Pyr11)-Amyloid β-Protein (11-40), also known as Aβ11pE-40 or pGlu11-Aβ(11-40), is a 30-residue peptide (MW: ~3133.6 g/mol) [1]. It is an N-terminally truncated and pyroglutamate-modified variant of the amyloid-β (Aβ) protein, which is a key pathological hallmark of Alzheimer's disease (AD) [2]. Unlike the more commonly studied full-length Aβ(1-40), this specific isoform is found in high concentrations within the core of senile plaques in AD brains and is considered a major component of the pathological amyloid deposits [3].

Why (Pyr11)-Amyloid β-Protein (11-40) Cannot Be Substituted by Standard Aβ(1-40) or Aβ(1-42) in Advanced Research


Generic substitution with unmodified, full-length Aβ peptides like Aβ(1-40) or Aβ(1-42) is scientifically invalid for studies focused on specific AD pathologies. The N-terminal pyroglutamate (pGlu) modification at position 11 confers distinct biophysical properties and biological activities that are absent in standard Aβ peptides [1]. This modification renders (Pyr11)-Amyloid β-Protein (11-40) more resistant to degradation, significantly more aggregation-prone, and uniquely cytotoxic compared to its non-modified counterparts [2]. Consequently, research on disease mechanisms, biomarker discovery, or therapeutic targeting that relies on the specific properties of this clinically abundant variant demands the use of this exact compound, as general Aβ peptides will fail to recapitulate these critical pathological features.

Quantitative Evidence for the Superior Toxicity and Unique Biophysical Profile of (Pyr11)-Amyloid β-Protein (11-40)


Significantly Elevated Neurotoxicity of pGlu11-Aβ(11-40) Fibrils Compared to WT Aβ(1-40) and pGlu3-Aβ(3-40)

In direct comparative toxicity assays on primary neuron and astrocyte cultures, mature fibrils of pGlu11-Aβ(11-40) were found to be more cytotoxic than fibrils of wild-type Aβ(1-40) and the longer pGlu3-Aβ(3-40) variant [1]. This differential toxicity was concentration-dependent and statistically significant.

Neurotoxicity Alzheimer's Disease Cell Viability Primary Neurons Astrocytes

Unique Tertiary Structural Contact in pGlu11-Aβ(11-40) Fibrils Compared to WT Aβ(1-40)

Solid-state NMR spectroscopy revealed that while the overall secondary structure of pGlu11-Aβ(11-40) fibrils is similar to that of wild-type Aβ(1-40), it harbors a unique and previously undescribed tertiary contact between Gly25 and Ile31 [1]. This specific intramolecular interaction is not present in the fibrils of the wild-type peptide.

Structural Biology Solid-State NMR Amyloid Fibrils Conformation Pyroglutamate Modification

Elevated Aggregation Propensity of pGlu11-Aβ(11-40) Relative to Full-Length Aβ(1-40)

The N-terminal truncation and pyroglutamate modification in pGlu11-Aβ(11-40) result in a significantly enhanced propensity to form β-sheet-rich aggregates compared to the full-length Aβ(1-40) peptide [1]. This increased aggregation is a hallmark of its pathogenicity.

Protein Aggregation Amyloidogenesis Biophysics Alzheimer's Disease Thioflavin T

Disease-Relevant Concentration of Aβ11-40 in Human CSF as a Potential Biomarker

Unlike many Aβ variants that are studied purely in vitro, Aβ11-40 is a quantifiable, endogenous peptide in human cerebrospinal fluid (CSF) [1]. Its levels, along with other N-terminally truncated forms, have been shown to be altered in patients with Alzheimer's disease (AD) and mild cognitive impairment (MCI), suggesting its utility as a potential disease progression marker.

Biomarker Cerebrospinal Fluid Mass Spectrometry Clinical Diagnostics Alzheimer's Disease

High-Impact Applications for (Pyr11)-Amyloid β-Protein (11-40) in Alzheimer's Disease Research and Development


Modeling Primary Neurotoxicity in Neuronal and Glial Cell Cultures

This compound is the optimal choice for establishing robust, disease-relevant in vitro models of Aβ-induced neurotoxicity. As evidenced by its superior cytotoxicity compared to wild-type Aβ(1-40) [1], (Pyr11)-Amyloid β-Protein (11-40) provides a more potent and clinically meaningful insult in primary neuron and astrocyte cultures. This enables researchers to reliably test neuroprotective compounds, study downstream cell death mechanisms, and generate robust, reproducible data with a more aggressive and pathologically abundant peptide.

High-Resolution Structural Studies of Pathological Amyloid Fibrils and Oligomers

Researchers employing solid-state NMR, cryo-EM, or other high-resolution structural techniques should select this peptide to probe the unique molecular architecture of a major plaque component. The presence of the unique Gly25-Ile31 tertiary contact, which is absent in WT Aβ(1-40) fibrils [2], offers a specific structural probe. This allows for the elucidation of how the pyroglutamate modification dictates fibril topology and stability, and can guide the rational design of conformation-specific antibodies or small molecule inhibitors that target this distinct pathological aggregate.

Developing and Validating Next-Generation AD Biomarker Assays

For teams developing mass spectrometry-based assays (e.g., LC-MS/MS) or immunoassays for AD diagnostics, (Pyr11)-Amyloid β-Protein (11-40) is an essential reagent. Its confirmed presence and altered levels in human cerebrospinal fluid from AD and MCI patients make it a high-priority target for inclusion in multiplexed biomarker panels [3]. Use of the pure, well-characterized peptide is critical for generating calibration curves, optimizing sample preparation protocols (e.g., SPE), and validating assay specificity and sensitivity for this clinically relevant Aβ isoform.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Pyr11)-Amyloid b-Protein (11-40)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.